Cas no 380435-06-3 (2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid)

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid is a heterocyclic compound featuring a benzoic acid core linked to an imidazo[1,2-a]pyridine moiety via a sulfanyl methyl bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused bicyclic system enhances molecular rigidity, potentially improving binding affinity in bioactive applications. The presence of both carboxylic acid and sulfur-containing groups offers versatile reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic accessibility and structural modularity further contribute to its utility in drug discovery programs.
2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid structure
380435-06-3 structure
Product name:2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid
CAS No:380435-06-3
MF:C15H12N2O2S
Molecular Weight:284.333
MDL:MFCD03150982
CID:3109830
PubChem ID:3261728

2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid 化学的及び物理的性質

名前と識別子

    • 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]benzoic acid
    • 2-({imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid
    • SMR000242642
    • Z56825272
    • 2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)benzoic acid
    • EN300-26596
    • NCGC00302073-01
    • 380435-06-3
    • G44842
    • HMS1765C09
    • AKOS000198932
    • CHEMBL1465717
    • 2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoicacid
    • 2-[((IMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL)SULFANYL]BENZOIC ACID
    • HMS2511F16
    • AB00562611-06
    • 2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
    • MLS000417442
    • Oprea1_586789
    • 2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid
    • MDL: MFCD03150982
    • インチ: InChI=1S/C15H12N2O2S/c18-15(19)12-5-1-2-6-13(12)20-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10H2,(H,18,19)
    • InChIKey: CBAVIAGQTYCOIL-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 284.06194880Da
  • 同位素质量: 284.06194880Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 353
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 79.9Ų

2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26596-2.5g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
2.5g
$978.0 2023-09-13
TRC
I707470-25mg
2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic Acid
380435-06-3
25mg
$ 70.00 2022-06-04
Enamine
EN300-26596-0.5g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
0.5g
$374.0 2023-09-13
Enamine
EN300-26596-5.0g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
5.0g
$1364.0 2023-02-14
Aaron
AR019L3C-250mg
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
250mg
$300.00 2023-12-13
Aaron
AR019L3C-500mg
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
500mg
$540.00 2023-12-13
Aaron
AR019L3C-10g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
10g
$2976.00 2023-12-13
1PlusChem
1P019KV0-10g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
10g
$2715.00 2023-12-17
1PlusChem
1P019KV0-50mg
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 95%
50mg
$173.00 2024-05-03
Aaron
AR019L3C-2.5g
2-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid
380435-06-3 98%
2.5g
$1370.00 2023-12-13

2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid 関連文献

2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acidに関する追加情報

Recent Advances in the Study of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid (CAS: 380435-06-3)

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid (CAS: 380435-06-3) is a novel chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings and advancements related to this compound.

The compound's structure, characterized by an imidazo[1,2-a]pyridine core linked to a benzoic acid moiety via a sulfanyl methyl bridge, suggests potential interactions with biological targets such as enzymes and receptors. Recent in vitro studies have demonstrated its inhibitory activity against specific kinases and proteases, which are implicated in various disease pathways, including cancer and inflammatory disorders. These findings highlight its potential as a multi-target therapeutic agent.

One of the key advancements in the study of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid is its synthesis optimization. Researchers have developed more efficient and scalable synthetic routes, enabling larger-scale production for preclinical and clinical studies. The improved synthesis methods have also facilitated the generation of derivatives with enhanced pharmacokinetic properties, such as improved solubility and bioavailability.

In vivo studies have further validated the compound's therapeutic potential. Animal models of disease have shown promising results, with the compound exhibiting significant efficacy in reducing tumor growth and inflammation. These studies have also provided insights into its safety profile, with preliminary data indicating a favorable toxicity profile at therapeutic doses. However, further investigations are required to fully assess its long-term safety and efficacy.

The mechanistic studies of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid have revealed its ability to modulate key signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical in the regulation of immune responses and cell proliferation, making the compound a potential candidate for treating diseases characterized by dysregulated signaling. Additionally, its interaction with specific protein targets has been elucidated through X-ray crystallography and molecular docking studies, providing a structural basis for its bioactivity.

Despite these advancements, challenges remain in the development of 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid as a therapeutic agent. Issues such as metabolic stability, drug-drug interactions, and formulation optimization need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the translation of this compound into clinical applications.

In conclusion, 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanylbenzoic Acid (CAS: 380435-06-3) represents a promising candidate for drug development, with demonstrated bioactivity and therapeutic potential. Ongoing research efforts are focused on optimizing its properties and elucidating its full range of biological effects. The compound's unique structure and mechanism of action make it a valuable subject of study in the field of chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd